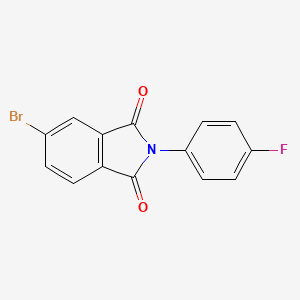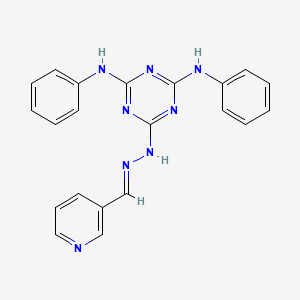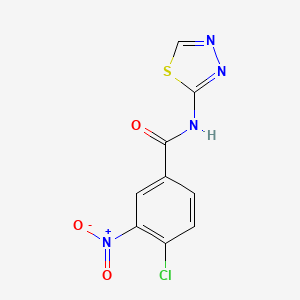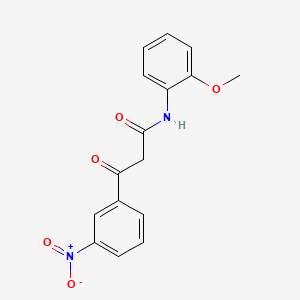![molecular formula C26H18Cl2N2O B11711477 N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine](/img/structure/B11711477.png)
N-(2-Chlorobenzylidene)-N-(4-{4-[(2-chlorobenzylidene)amino]phenoxy}phenyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)amina es un compuesto orgánico que pertenece a la clase de las iminas. Este compuesto se caracteriza por la presencia de un grupo bencilideno unido a un átomo de nitrógeno, que a su vez está conectado a un grupo fenilo sustituido con una porción de clorobencilideno.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)amina generalmente implica la reacción de condensación entre 2-clorobenzaldehído y 4-{4-[(2-clorobencilideno)amino]fenoxi}anilina. La reacción generalmente se lleva a cabo en presencia de un catalizador adecuado, como un ácido o una base, bajo condiciones de reflujo. La mezcla de reacción se purifica luego utilizando técnicas como recristalización o cromatografía en columna para obtener el producto deseado.
Métodos de Producción Industrial
En un entorno industrial, la producción de este compuesto puede involucrar reacciones de condensación a gran escala utilizando reactores automatizados. Las condiciones de reacción, como la temperatura, la presión y la concentración del catalizador, se optimizan para maximizar el rendimiento y la pureza. El producto final generalmente se purifica mediante técnicas de cromatografía o cristalización a escala industrial.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)amina puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar óxidos correspondientes u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el grupo imina en un grupo amina.
Sustitución: La porción de clorobencilideno puede sufrir reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Los agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄) se utilizan normalmente.
Sustitución: Los nucleófilos como los iones hidróxido (OH⁻) o las aminas se pueden utilizar para reacciones de sustitución.
Productos Principales
Oxidación: Derivados oxidados como aldehídos o ácidos carboxílicos.
Reducción: Aminas u otras formas reducidas del compuesto.
Sustitución: Derivados sustituidos con diferentes grupos funcionales que reemplazan el átomo de cloro.
Aplicaciones Científicas De Investigación
N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)amina tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para sintetizar moléculas orgánicas más complejas.
Medicina: Investigado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)amina implica su interacción con objetivos moleculares específicos, como enzimas o receptores. La estructura del compuesto le permite unirse a estos objetivos, potencialmente inhibiendo o modulando su actividad. Las vías exactas involucradas dependen de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
- N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenil}fenil)amina
- N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)etanamina
Singularidad
N-(2-Clorobencilideno)-N-(4-{4-[(2-clorobencilideno)amino]fenoxi}fenil)amina es único debido a su disposición estructural específica, que confiere propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C26H18Cl2N2O |
|---|---|
Peso molecular |
445.3 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)-N-[4-[4-[(2-chlorophenyl)methylideneamino]phenoxy]phenyl]methanimine |
InChI |
InChI=1S/C26H18Cl2N2O/c27-25-7-3-1-5-19(25)17-29-21-9-13-23(14-10-21)31-24-15-11-22(12-16-24)30-18-20-6-2-4-8-26(20)28/h1-18H |
Clave InChI |
ALDSXUXLVATGJO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C=NC2=CC=C(C=C2)OC3=CC=C(C=C3)N=CC4=CC=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 1,4-dibromo-6,7-dihydro-5H-cyclopenta[C]pyridine-3-carboxylate](/img/structure/B11711401.png)



![1-[1-(1H-indol-3-yl)propan-2-yl]urea](/img/structure/B11711430.png)
![(5E)-5-{[5-(3-Bromophenyl)furan-2-YL]methylidene}-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11711434.png)
![2-[3-oxo-3-(1,4,7,10,13-pentaoxa-16-azacyclooctadecan-16-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11711435.png)

![5-Bromo-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B11711438.png)




![3-Benzyl-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B11711467.png)
